N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-thiophen-3-ylpyrrolidine-1-carboxamide
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Overview
Description
N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-thiophen-3-ylpyrrolidine-1-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-thiophen-3-ylpyrrolidine-1-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as p-toluenesulfonic acid or Lewis acids like FeCl3, and solvents like ethanol or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and to scale up the production efficiently .
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-thiophen-3-ylpyrrolidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline or thiophene rings, using reagents like halogens or alkylating agents
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .
Scientific Research Applications
N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-thiophen-3-ylpyrrolidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, infections, and neurological disorders.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-thiophen-3-ylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and exerting its effects at the cellular level. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Such as 4-hydroxy-2-quinolones and 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one.
Thiophene derivatives: Including various thiophene-based heterocycles.
Pyrrolidine derivatives: Such as N-substituted pyrrolidines .
Uniqueness
N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-thiophen-3-ylpyrrolidine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-thiophen-3-ylpyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S/c24-19(22-10-3-6-15-5-1-2-7-17(15)22)13-21-20(25)23-11-4-8-18(23)16-9-12-26-14-16/h1-2,5,7,9,12,14,18H,3-4,6,8,10-11,13H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORFLCMAJXANBHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)NCC(=O)N2CCCC3=CC=CC=C32)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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